molecular formula C20H22N4O5S B2369546 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 392247-72-2

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2369546
CAS No.: 392247-72-2
M. Wt: 430.48
InChI Key: SSXUJGGPMYHJSK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a molecular formula of C21H23N3O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative to form the benzamide structure. The triazole ring is introduced through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid derivatives, while reduction of the triazole ring can produce different triazoline compounds .

Scientific Research Applications

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and triazole groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of both methoxy and triazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Biological Activity

The compound 3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory and antimicrobial properties, and presents relevant research findings and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C23H27N5O5S\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}_5\text{S}

This structure includes multiple functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. A study demonstrated that similar compounds showed 38%-100% of the activity of indomethacin and 44%-115% of celecoxib after three hours of administration. The most potent derivatives in this series were identified as having IC50 values for COX-1 and COX-2 enzymes in the range of 39.8 μM to 68.2 μM , indicating strong inhibition of these inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of related triazole compounds have also been investigated. For instance, certain derivatives demonstrated moderate activities against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole ring appears crucial for enhancing antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives similar to the target compound, researchers synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole carboxamides. These compounds were evaluated for their anti-inflammatory properties through in vitro assays that measured COX enzyme inhibition. The results indicated that modifications in the chemical structure significantly influenced biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort examined the structure-activity relationship (SAR) among various triazole compounds. It was found that substituents on the triazole ring could enhance both anti-inflammatory and antimicrobial activities. The introduction of methoxy groups was particularly beneficial in increasing potency against specific bacterial strains .

Data Summary Table

Compound Activity Type IC50 (μM) Reference
3aCOX-1 Inhibition45.9
3bCOX-2 Inhibition68.2
6COX-1 Inhibition39.8
6COX-2 Inhibition46.3
14AntimicrobialModerate

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-26-14-7-5-13(6-8-14)24-17(22-23-20(24)30)11-21-19(25)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,11H2,1-4H3,(H,21,25)(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXUJGGPMYHJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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